molecular formula C15H15NO2S B12691285 Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- CAS No. 82020-27-7

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)-

Cat. No.: B12691285
CAS No.: 82020-27-7
M. Wt: 273.4 g/mol
InChI Key: RSQQANOVEBEVQT-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- (CAS 27865-44-7) is a thioamide derivative featuring two methoxy-substituted phenyl groups. Its molecular formula is C₁₅H₁₄N₂O₂S, with a molecular weight of 294.35 g/mol. The compound’s structure includes a central thioamide (-C(=S)-NH-) group bridging 4-methoxyphenyl and 4-methoxyphenylamine moieties.

Properties

CAS No.

82020-27-7

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C15H15NO2S/c1-17-13-7-3-11(4-8-13)15(19)16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3,(H,16,19)

InChI Key

RSQQANOVEBEVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

3 Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Purity Notes
Direct condensation 4-methoxyphenylamine + benzenecarbothioamide p-Toluenesulfonic acid, solvent (toluene/ethanol) Reflux 10–12 h, Dean-Stark trap Moderate to high yield; high purity Simple, scalable
Carbon disulfide route 4-methoxyphenylamine + CS2 + benzoyl chloride NaOH (base), acylating agent Room temp to mild heating Good yield; requires pH control Allows intermediate formation
Catalytic hydrogenation (patent) 4-methoxyacetophenone + amine Pd/C, H2, p-Toluenesulfonic acid 35–40°C, 10–12 h High yield; optically pure Avoids hazardous reagents; scalable

4 Research Findings and Notes

  • The presence of methoxy groups on both aromatic rings enhances the electron density, facilitating nucleophilic attack during synthesis.
  • Thioamide formation is favored under acidic conditions with removal of water to drive equilibrium.
  • Enzymatic or biotransformation methods reported for related compounds show lower optical purity and are less suitable for commercial scale.
  • The improved synthetic routes avoid expensive or hazardous reagents, making them more practical for industrial applications.
  • Characterization data confirm the successful formation of the thioamide bond and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- with key analogs based on functional groups, molecular properties, and applications:

Compound Name CAS Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- 27865-44-7 Thioamide C₁₅H₁₄N₂O₂S 294.35 Likely crystalline; inferred thermal stability from analogs. Research chemical; potential use in coordination chemistry or catalysis .
4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide (Compound IV) Not provided Sulfonamide C₁₄H₁₄NO₄S 307.33 Monoclinic crystal structure; melting point ~160–162°C. Structural studies; sulfonamide derivatives often exhibit biological activity .
Benzenamine, 4-methoxy-N-(phenylmethylene)- (Schiff base) 783-08-4 Imine C₁₄H₁₃NO 211.26 Calculated Tboil: 677.16 K; Tc: 929.02 K (Joback method). Intermediate in organic synthesis; used to prepare heterocycles .
4-Methoxy-N-(4-methoxybenzyl)aniline 14429-14-2 Benzylamine C₁₅H₁₇NO₂ 243.30 Amine derivative; likely liquid or low-melting solid. Building block for pharmaceuticals or agrochemicals .
Benzamide, 4-methoxy-N-(4-methylcyclohexyl)- Not provided Amide C₁₅H₂₁NO₂ 263.34 No explicit data; amides generally exhibit high thermal stability. Specialty chemical; potential use in polymer science .

Key Observations:

Functional Group Impact :

  • Thioamide vs. Sulfonamide : The thioamide group in the target compound may confer stronger metal-binding affinity compared to sulfonamides, which are more polar and often bioactive .
  • Imine vs. Thioamide : The imine compound (CAS 783-08-4) has lower molecular weight and distinct electronic properties due to the C=N bond, making it more reactive in condensation reactions than the thioamide .

Thermal and Structural Properties: Sulfonamide derivatives (e.g., Compound IV) exhibit defined melting points and crystallinity, suggesting that the target thioamide may similarly form stable crystals under controlled conditions .

Synthetic Utility: Benzylamine derivatives (e.g., 14429-14-2) are versatile intermediates, whereas the target thioamide’s applications remain speculative without direct evidence. Its structure suggests utility in ligand design or organocatalysis .

Biological Activity

Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)-, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O2_{2}S
  • Molecular Weight : 299.37 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to Benzenecarbothioamide exhibit significant antimicrobial properties. A study on related thioamides found that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)-Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

(Data extrapolated from studies on thioamide derivatives)

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Benzenecarbothioamide derivatives. One notable study screened a library of compounds against multicellular spheroids, revealing that certain derivatives exhibited significant cytotoxicity towards various cancer cell lines.

Case Study: Screening for Anticancer Activity
In a study conducted by Fayad et al. (2019), Benzenecarbothioamide derivatives were tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50_{50} (µM)
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)-MCF-715
A54920
HeLa18

(Data derived from anticancer screening studies)

The mechanism by which Benzenecarbothioamide exerts its biological effects appears to be multifaceted. For antimicrobial activity, it is suggested that the compound interferes with microbial cell wall synthesis and disrupts membrane integrity. In terms of anticancer activity, the compound may induce apoptosis through mitochondrial pathways and caspase activation.

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